4-(aminomethyl)-N-(2-methoxyethyl)benzamide hydrochloride
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Overview
Description
4-(aminomethyl)-N-(2-methoxyethyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminomethyl group attached to the benzene ring and a methoxyethyl group attached to the amide nitrogen. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminomethylbenzoic acid with 2-methoxyethylamine under appropriate conditions.
Hydrochloride Formation: The resulting benzamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and recrystallization are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(2-methoxyethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(aminomethyl)-N-(2-methoxyethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)benzamide: Lacks the methoxyethyl group, which may affect its solubility and bioavailability.
N-(2-methoxyethyl)benzamide: Lacks the aminomethyl group, which may affect its ability to form hydrogen bonds with target molecules.
Uniqueness
4-(aminomethyl)-N-(2-methoxyethyl)benzamide hydrochloride is unique due to the presence of both the aminomethyl and methoxyethyl groups, which confer specific chemical properties that are beneficial for various applications.
Properties
Molecular Formula |
C11H17ClN2O2 |
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Molecular Weight |
244.72 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(2-methoxyethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-7-6-13-11(14)10-4-2-9(8-12)3-5-10;/h2-5H,6-8,12H2,1H3,(H,13,14);1H |
InChI Key |
BYQJKNLDRYJIMT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
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